molecular formula C9H11NO3S B13152675 3-(1,1-Dioxo-1$l^{6}-thiolan-2-yl)pyridin-1-ium-1-olate

3-(1,1-Dioxo-1$l^{6}-thiolan-2-yl)pyridin-1-ium-1-olate

Cat. No.: B13152675
M. Wt: 213.26 g/mol
InChI Key: OIAXKLZGTPQDAY-UHFFFAOYSA-N
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Description

3-(1,1-Dioxidotetrahydrothiophen-2-yl)pyridine 1-oxide is a chemical compound with the molecular formula C₉H₁₁NO₃S It is characterized by the presence of a pyridine ring substituted with a tetrahydrothiophene dioxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxidotetrahydrothiophen-2-yl)pyridine 1-oxide typically involves the reaction of pyridine derivatives with tetrahydrothiophene dioxide under specific conditions. One common method involves the use of a multicomponent reaction, such as the Chichibabin pyridine synthesis, which allows for the efficient construction of the pyridine ring system . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxidotetrahydrothiophen-2-yl)pyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the tetrahydrothiophene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxidotetrahydrothiophen-2-yl)pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and tetrahydrothiophene dioxide-containing molecules. Examples include:

Uniqueness

What sets 3-(1,1-Dioxidotetrahydrothiophen-2-yl)pyridine 1-oxide apart is its unique combination of a pyridine ring and a tetrahydrothiophene dioxide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

2-(1-oxidopyridin-1-ium-3-yl)thiolane 1,1-dioxide

InChI

InChI=1S/C9H11NO3S/c11-10-5-1-3-8(7-10)9-4-2-6-14(9,12)13/h1,3,5,7,9H,2,4,6H2

InChI Key

OIAXKLZGTPQDAY-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)C1)C2=C[N+](=CC=C2)[O-]

Origin of Product

United States

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